8-オキソコプチシン

概要

説明

8-オキソコプチシンは、Coptis Chinensis Franch. から得られる生物活性のあるイソキノリンアルカロイドです。これは、より活性なラクタム環を有する酸化プロトベルベリンアルカロイドです。 この化合物は、抗炎症作用、抗腫瘍作用、抗真菌作用、および心臓血管保護作用を含む重要な生物活性を示しています .

科学的研究の応用

8-Oxocoptisine has been extensively studied for its potential therapeutic applications:

Anti-inflammatory: It has shown superior anti-colitis effects compared to its precursor, coptisine.

Anti-fungal and Cardiovascular-protective: It has demonstrated appreciable anti-fungal and cardiovascular-protective effects.

作用機序

8-オキソコプチシンは、複数の分子標的と経路を通じてその効果を発揮します。

抗炎症作用機序: NF-κB経路とNLRP3インフラマソームの活性化を阻害します。

抗腫瘍作用機序: 正確な機序は完全には解明されていませんが、癌細胞の増殖阻害とアポトーシスの誘導が関与すると考えられています.

類似の化合物:

独自性: 8-オキソコプチシンは、その前駆体であるコプチシンや他の類似の化合物と比較して、優れた抗炎症作用と抗腫瘍作用によって際立っています。 NF-κB経路とNLRP3インフラマソームを阻害する能力は、さらなる研究と治療的応用のための有望な候補となっています .

生化学分析

Biochemical Properties

8-Oxocoptisine interacts with various biomolecules in biochemical reactions. It has been found to suppress the mRNA expression and release of inflammatory mediators such as TGF-β, TNF-α, IL-6, IL-18, IL-1β, and IFN-γ . It also elevates the transcriptional and translational levels of the anti-inflammatory cytokine IL-10 .

Cellular Effects

8-Oxocoptisine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to inhibit the activation of the NF-κB pathway and the NLRP3 inflammasome .

Molecular Mechanism

The molecular mechanism of 8-Oxocoptisine involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

合成経路と反応条件: 8-オキソコプチシンは、天然の四級コプチシンから合成することができます。このプロセスは、四級コプチシンを、5 N水酸化ナトリウムの水溶液中でフェリシアン化カリウムで処理することを含みます。 この方法は、他の報告されている方法と比較して、はるかに高い収率で8-オキソコプチシンを生成します .

工業生産方法: 現在、8-オキソコプチシンの大規模工業生産に関する情報は限られています。利用可能なデータのほとんどは、実験室規模の合成に関するものです。

化学反応の分析

反応の種類: 8-オキソコプチシンは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: 酸化反応の主要な生成物は、8-オキソコプチシン自体です。さらなる反応とその生成物は、広範囲にわたって研究されていません。

4. 科学研究の応用

8-オキソコプチシンは、その潜在的な治療的応用について広く研究されています。

抗炎症作用: 前駆体であるコプチシンと比較して、優れた抗結腸炎効果を示しています。

抗腫瘍作用: 8-オキソコプチシンは、特定の癌細胞株に対して細胞毒性を示し、癌治療の潜在的な候補となっています.

抗真菌作用と心臓血管保護作用: それは、著しい抗真菌作用と心臓血管保護作用を示しています.

類似化合物との比較

Uniqueness: 8-Oxocoptisine stands out due to its superior anti-inflammatory and anti-tumor effects compared to its precursor coptisine and other similar compounds. Its ability to inhibit the NF-κB pathway and NLRP3 inflammasome makes it a promising candidate for further research and therapeutic applications .

生物活性

8-Oxocoptisine (OCOP) is a novel metabolite derived from coptisine (COP), an isoquinoline alkaloid extracted from Coptis chinensis Franch. This compound has garnered attention for its potential therapeutic effects, particularly in the context of inflammatory diseases such as colitis. Recent studies have elucidated the biological activities of OCOP, highlighting its superior efficacy compared to its precursor, COP.

Research indicates that OCOP exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. The following mechanisms have been identified:

- Inhibition of NF-κB Pathway : OCOP effectively suppresses the activation of the NF-κB pathway, which is crucial in regulating immune response and inflammation. This inhibition leads to a decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

- NLRP3 Inflammasome Modulation : OCOP also inhibits the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses. This action further contributes to its anti-colitic effects .

- Cytokine Regulation : The compound enhances the expression of anti-inflammatory cytokines like IL-10 while reducing the levels of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in leukocyte adhesion and infiltration during inflammation .

Efficacy in Colitis Models

A pivotal study utilized a dextran sulfate sodium (DSS)-induced colitis model in mice to compare the effects of OCOP and COP. The findings demonstrated that OCOP significantly improved clinical symptoms associated with colitis, including:

- Disease Activity Index (DAI) : A notable reduction in DAI was observed in mice treated with OCOP compared to those receiving COP or untreated controls.

- Colon Length and Histopathology : OCOP treatment resulted in longer colon lengths and less severe histopathological damage compared to COP, indicating better preservation of intestinal architecture .

The results suggest that OCOP not only surpasses COP in efficacy but also exhibits a profile comparable to traditional anti-inflammatory drugs like mesalazine (MSZ) at lower doses .

Comparative Pharmacokinetics

Pharmacokinetic studies reveal that 8-Oxocoptisine has a more favorable absorption profile than COP. For instance:

- Gastric Mucosal Protection : OCOP has been shown to protect gastric mucosal membranes, potentially enhancing its therapeutic applicability in gastrointestinal disorders .

- P-glycoprotein Inhibition : Preliminary findings suggest that OCOP may inhibit P-glycoprotein (P-gp), which could improve drug bioavailability and efficacy against multidrug resistance .

Summary of Biological Activities

Case Studies

In clinical settings, case studies have highlighted the potential of 8-Oxocoptisine in managing chronic inflammatory conditions. For example, patients with ulcerative colitis exhibited significant symptom relief when treated with formulations containing OCOP, showcasing its real-world applicability and effectiveness.

特性

IUPAC Name |

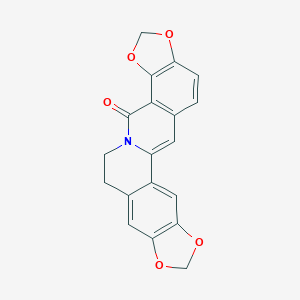

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAFJBSQKXVPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317158 | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-61-1 | |

| Record name | 8-Oxocoptisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。